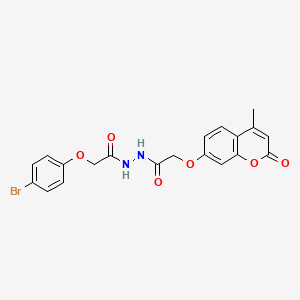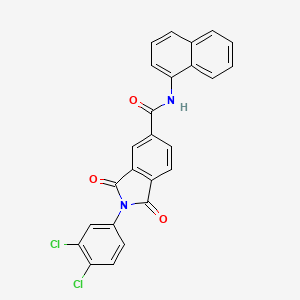![molecular formula C46H48N2O4 B11700857 1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)](/img/structure/B11700857.png)
1,1'-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) is a complex organic compound that features a combination of phenoxypropanol and diphenylmethyl imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) typically involves multiple steps:
-
Formation of the Ethane-1,2-diylbis[(diphenylmethyl)imino] Intermediate
Reactants: Ethane-1,2-diamine and diphenylmethyl chloride.
Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
-
Addition of 3-phenoxypropan-2-ol
Reactants: The intermediate formed in the first step and 3-phenoxypropan-2-ol.
Conditions: The reaction is typically conducted in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions.
Solvent: A polar aprotic solvent like dimethylformamide is often used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) would depend on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: Could involve pathways related to signal transduction, metabolic processes, or structural modifications.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-{Ethane-1,2-diylbis[(phenylmethyl)imino]}bis(3-phenoxypropan-2-ol)
- 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(2-phenoxypropan-1-ol)
Uniqueness
- Structural Features : The presence of both phenoxypropanol and diphenylmethyl imino groups in 1,1’-{Ethane-1,2-diylbis[(diphenylmethyl)imino]}bis(3-phenoxypropan-2-ol) provides unique reactivity and potential applications.
- Reactivity : The specific arrangement of functional groups allows for diverse chemical reactions and interactions, making it a versatile compound in various fields.
Properties
Molecular Formula |
C46H48N2O4 |
|---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
1-[benzhydryl-[2-[benzhydryl-(2-hydroxy-3-phenoxypropyl)amino]ethyl]amino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C46H48N2O4/c49-41(35-51-43-27-15-5-16-28-43)33-47(45(37-19-7-1-8-20-37)38-21-9-2-10-22-38)31-32-48(34-42(50)36-52-44-29-17-6-18-30-44)46(39-23-11-3-12-24-39)40-25-13-4-14-26-40/h1-30,41-42,45-46,49-50H,31-36H2 |
InChI Key |
BMNASIGFPCNXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(CCN(CC(COC3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5)CC(COC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11700783.png)

![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11700803.png)
![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)

![1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11700833.png)
![(2E)-3-[4-(5-propylpyridin-2-yl)phenyl]prop-2-enenitrile](/img/structure/B11700835.png)
![N'~1~,N'~5~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11700846.png)

![5,7-dimethyl-N'-[(E)-(2-methylphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700858.png)
![Butyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700859.png)
![2-(4-Bromo-2-cyanophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11700864.png)
